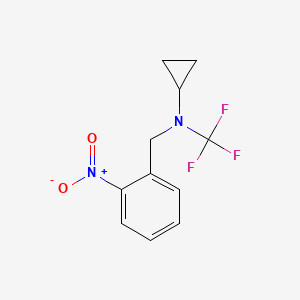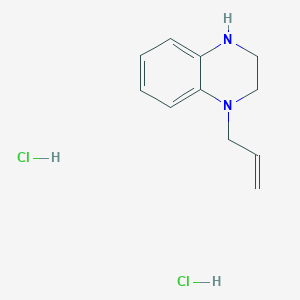
1-Allyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Allyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a chemical compound with the molecular formula C11H16Cl2N2 and a molecular weight of 247.16414 g/mol . It is a derivative of tetrahydroquinoxaline, a bicyclic compound that contains a quinoxaline ring system. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of 1-Allyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride typically involves the reaction of 1,2,3,4-tetrahydroquinoxaline with allyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions usually require a solvent such as ethanol or methanol and a temperature range of 0-50°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
1-Allyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it back to its tetrahydro form.
Substitution: It can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Allyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Medicine: Research has explored its potential as a pharmacological agent due to its structural similarity to bioactive compounds.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-Allyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
相似化合物的比较
1-Allyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroquinoxaline: The parent compound without the allyl group.
1-Methyl-1,2,3,4-tetrahydroquinoxaline: A derivative with a methyl group instead of an allyl group.
3,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamide: A compound with a carboxamide group and two methyl groups
属性
分子式 |
C11H16Cl2N2 |
|---|---|
分子量 |
247.16 g/mol |
IUPAC 名称 |
4-prop-2-enyl-2,3-dihydro-1H-quinoxaline;dihydrochloride |
InChI |
InChI=1S/C11H14N2.2ClH/c1-2-8-13-9-7-12-10-5-3-4-6-11(10)13;;/h2-6,12H,1,7-9H2;2*1H |
InChI 键 |
DIQOROJGTFUVFW-UHFFFAOYSA-N |
规范 SMILES |
C=CCN1CCNC2=CC=CC=C21.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5,6-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13948804.png)
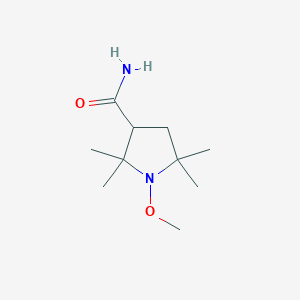
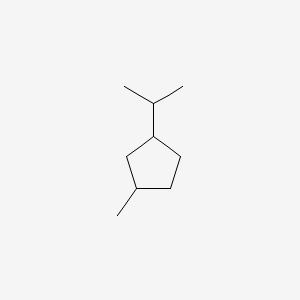
![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanamine](/img/structure/B13948836.png)
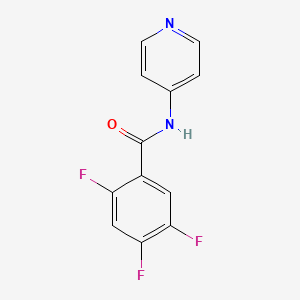

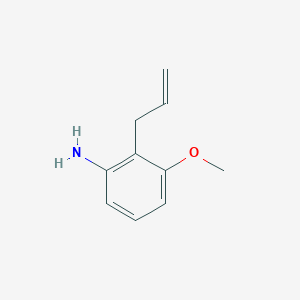
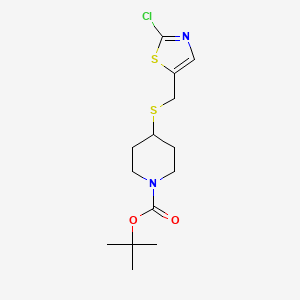

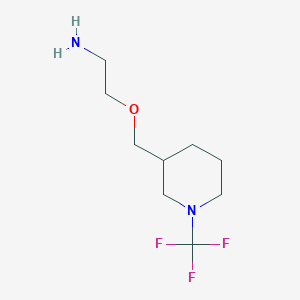
![tert-Butyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13948887.png)
![2,4,6-Trimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13948891.png)
